2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride
Description
Table 1: Biological Targets of Imidazo[4,5-c]pyridine Derivatives
| Target Class | Example Therapeutic Area | Interaction Mechanism |
|---|---|---|
| Kinases | Oncology | ATP-binding site inhibition |
| Microbial enzymes | Infectious diseases | Active site blockade |
| Neurotransmitter receptors | CNS disorders | Allosteric modulation |
For instance, imidazo[4,5-c]pyridines inhibit Mycobacterium tuberculosis growth by targeting enzymes involved in cell wall synthesis, as demonstrated by derivatives reducing bacterial loads in lung and spleen tissues. The core’s electronic profile also allows tunable redox properties, critical for prodrug activation or oxidative stress modulation.
Rationale for Cyclopropyl and Methyl Substituents in Target-Specific Drug Design
The cyclopropyl group at position 2 introduces conformational restraint and enhanced binding affinity through pseudo-equatorial orientation, which mimics transition states in enzymatic reactions. Its sp³-hybridized carbons increase metabolic stability by resisting oxidative degradation, a common issue with unsaturated substituents. The methyl group at position 1 contributes to lipophilicity (logP optimization) and steric shielding, reducing off-target interactions while improving membrane permeability.
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent | Position | Effect on Properties |
|---|---|---|
| Cyclopropyl | 2 | ↑ Metabolic stability, ↑ Binding affinity |
| Methyl | 1 | ↑ Lipophilicity, ↓ Unwanted metabolism |
Properties
IUPAC Name |
2-cyclopropyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7;/h7,11H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXLOXXXLAEPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)N=C1C3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the imidazo[4,5-c]pyridine core, such as 3-deazaneplanocin a (dznep), have been known to act asS-adenosyl-L-homocysteine synthesis inhibitors and histone methyltransferase EZH2 inhibitors . These targets play crucial roles in various types of cancer and Ebola virus disease.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets by inhibiting the synthesis of s-adenosyl-l-homocysteine and the activity of histone methyltransferase ezh2.
Biochemical Pathways
Given its potential role as an inhibitor of s-adenosyl-l-homocysteine synthesis and histone methyltransferase ezh2, it may impact pathways related tomethylation processes and histone modification , which are crucial for gene expression and cell proliferation.
Biological Activity
2-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazopyridine class and exhibits a unique cyclopropyl substitution that may contribute to its biological effects. Its molecular formula is C₉H₁₁ClN₄, and it has a molecular weight of 200.67 g/mol.
Research indicates that this compound interacts with various biological targets:
- Inhibition of Phosphodiesterase (PDE) : The compound has shown potential as a phosphodiesterase inhibitor, which can affect cyclic nucleotide levels in cells and modulate various signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Overview
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| PDE Inhibition | PDE2 | 0.04 μM | |
| Anticancer (MCF-7) | Breast Cancer | 22.54 μM | |
| Anticancer (A549) | Lung Cancer | 3.0 μM | |
| Anti-inflammatory | COX-2 | 0.04 μM |
Anticancer Studies
A study published in MDPI evaluated the anticancer effects of various imidazopyridine derivatives. Among them, this compound demonstrated significant activity against breast cancer cell lines (MCF-7) with an IC50 value of 22.54 μM. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit COX-2 enzyme activity. The IC50 value was found to be comparable to that of celecoxib (0.04 μM), indicating its potential as an anti-inflammatory agent .
PDE Inhibition
The compound's role as a phosphodiesterase inhibitor was highlighted in patent literature where it was reported to effectively modulate signaling pathways associated with inflammation and cancer progression .
Scientific Research Applications
Targeting Protein Degradation
Recent studies have highlighted the compound's role in degrading Bruton’s tyrosine kinase (BTK) via a ubiquitin proteolytic pathway. This mechanism is crucial for developing therapies for diseases like B-cell malignancies. The compound acts as a bifunctional agent that can recruit E3 ligases to target specific proteins for degradation, thus modulating their activity in pathological conditions .
Cancer Therapeutics
The compound has shown promise in the context of cancer therapy. For instance:
- NSD2 Degradation: It has been investigated for its ability to degrade NSD2 (nuclear receptor-binding SET domain protein 2), which is implicated in multiple myeloma. The cyclopropyl group enhances binding affinity to the target protein, facilitating effective degradation .
- Mechanism of Action: The binding interactions of this compound with NSD2 have been elucidated through X-ray crystallography, revealing how it occupies the methyllysine binding pocket and disrupts critical protein-protein interactions .
Neuropharmacology
The imidazo[4,5-c]pyridine scaffold is known for various neuropharmacological activities. Compounds within this class have been explored for their potential effects on neurotransmitter systems and neurodegenerative diseases. This specific compound may exhibit similar properties that warrant further investigation into its neuroprotective effects.
Case Studies
A selection of recent case studies illustrates the applications and efficacy of 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride:
Comparison with Similar Compounds
Comparison with Structural Analogs
The imidazo[4,5-c]pyridine scaffold is versatile, with substitutions significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Substitution at the 1-Position
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Hydrochloride (CAS: 1432678-89-1)
- Molecular Formula : C9H14ClN3
- Molecular Weight : 199.68 g/mol
- Key Differences: The cyclopropyl group is at the 1-position instead of the 2-position. However, its dihydrochloride variant (CAS: 1235441-13-0) shows increased molecular weight (265.73 g/mol) and altered solubility due to the additional HCl moiety .
1-(4-Fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Hydrochloride (CAS: 1443982-05-5)
Substitution at the 4-Position
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 7271-09-2)
Functional Group Variations
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine (CAS: 54221-73-7)
- Molecular Formula: C6H5Cl2NO
- Molecular Weight : 178.01 g/mol
- This could enhance aqueous solubility but reduce blood-brain barrier penetration .
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride (CAS: 1427380-69-5)
- Molecular Formula : C14H18Cl2N3
- Molecular Weight : 263.77 g/mol
- Key Differences: The phenylethyl group adds bulk and hydrophobicity, increasing molecular weight by ~50 g/mol. The dihydrochloride salt further modifies solubility, making it more suitable for intravenous formulations compared to the monohydrochloride main compound .
Structural and Pharmacological Implications
Substituent Effects on Bioactivity
- Cyclopropyl Groups : The 2-cyclopropyl substitution in the main compound likely enhances metabolic stability by resisting oxidative degradation, a common issue with alkyl chains .
- Aromatic vs. Aliphatic Substitutions : Fluorophenyl and phenylethyl groups (e.g., CAS 1443982-05-5 and 1427380-69-5) improve binding to aromatic-rich enzyme pockets but may increase toxicity risks .
Tabulated Comparison
Q & A
Q. How does the cyclopropyl group enhance target binding compared to other substituents?
- Mechanistic Insight :
- Cyclopropyl’s ring strain increases binding affinity to ATP pockets (e.g., kinases) via van der Waals interactions. Compare with linear alkyl analogs using ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
